molecular formula C10H14N2O2S B4616700 ethyl 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamate CAS No. 22455-52-3

ethyl 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamate

Cat. No. B4616700
CAS RN: 22455-52-3
M. Wt: 226.30 g/mol
InChI Key: NPVRVHLVKZWQRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves intricate reactions that can include cyclization, where a chain of atoms in a molecule forms a ring, and functionalization, which introduces new functional groups into a molecule. For example, cyclization of ethyl 5,6-diamino-4-hydrazinopyridin-2-ylcarbamate with a mixture of CS2 and Et3N can lead to the formation of complex heterocyclic structures (Carroll Temple, 1990). Additionally, the synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate demonstrates the potential for creating diverse benzothiazole derivatives through multi-component reactions (M. Nassiri, Forough Jalili Milani, 2020).

Molecular Structure Analysis

The molecular structure of compounds like ethyl 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamate can be elucidated using various spectroscopic and analytical techniques. For instance, the crystal structure of related compounds can be studied by single crystal X-ray diffraction, which provides detailed information on the atomic and molecular arrangement (A. P. Marjani, 2013).

Chemical Reactions and Properties

Heterocyclic compounds like ethyl 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamate can undergo a variety of chemical reactions, leading to a wide range of derivatives with diverse properties. Reactions can include nucleophilic substitutions, where a nucleophile replaces a leaving group, and electrophilic additions, where an electrophile adds to a nucleophilic site in the molecule. The synthesis of benzyl (3S,4E)-4-[(arylamino)methylidene]-5-oxotetrahydrofuran-3-ylcarbamates showcases the complexity of reactions that can be involved in the modification of heterocyclic compounds (S. Pirc, D. Bevk, S. Grdadolnik, J. Svete, 2003).

Scientific Research Applications

Antimitotic Agents and Antineoplastic Activities

The synthesis and evaluation of derivatives related to ethyl 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamate have shown applications in the development of antimitotic agents, highlighting their potential as antineoplastic (anti-cancer) agents. For example, the synthesis of imidazo[4,5-c]pyridin-6-ylcarbamates and related compounds demonstrated inhibition of cell proliferation and mitotic arrest in lymphoid leukemia L1210 cells at micromolar concentrations, suggesting their utility in cancer research and potential therapeutic applications (Carroll Temple, 1990).

Antifilarial and Antineoplastic Agents

Another study synthesized alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives, demonstrating significant growth inhibition in L1210 cells and notable in vivo antifilarial activity. These findings underline the potential of ethyl 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamate derivatives in developing treatments for both cancer and parasitic infections (S. Ram et al., 1992).

Molecular Synthesis Techniques

Research into the synthesis techniques of compounds related to ethyl 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamate has also been reported, offering insights into the development of new synthetic methods that can be applied across various fields of chemical research. For example, the synthesis of 4(3H)-quinazolinones from derivatives showcases the adaptability and utility of such compounds in the synthesis of potentially bioactive molecules (W. Dean & E. P. Papadopoulos, 1982).

Electrophilic and Photochemical Properties

The study of electrophilic and photochemical properties of derivatives related to ethyl 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamate contributes to a broader understanding of their potential applications in material science, particularly in the development of new materials with specific optical properties. Research into the electrochemical and electrochromic properties of polymers synthesized from such derivatives highlights their potential applications in advanced materials and electronics (Bin Hu et al., 2013).

properties

IUPAC Name

ethyl N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-2-14-10(13)12-9-11-7-5-3-4-6-8(7)15-9/h2-6H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVRVHLVKZWQRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC2=C(S1)CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101164571
Record name Carbamic acid, (4,5,6,7-tetrahydro-2-benzothiazolyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101164571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22455-52-3
Record name Carbamic acid, (4,5,6,7-tetrahydro-2-benzothiazolyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22455-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, (4,5,6,7-tetrahydro-2-benzothiazolyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101164571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Amino-4,5,6,7-tetrahydrobenzothiazole (12.3 grams; 0.08 mol) dissolved in pyridine (50 ml.) was charged into a glass reaction vessel equipped with a mechanical stirrer, thermometer and addition funnel. Ethyl chloroformate (12 ml; 0.11 mol) was added dropwise to the reaction mixture with stirring and cooling. After the addition was completed the reaction mixture was allowed to warm to room temperature and stirring was continued for a period of about 1 hour. After this time the reaction mixture was poured into ice water (50 mol.) to form a precipitate. The precipitate was recovered by filtration, washed with water four times dried and recrystallized from ethanol to yield the desired product ethyl N-(4,5,6,7-tetrahydrobenzothiazol-2-yl)carbamate; (16.7 grams); melting point 182°-184° C. The structure of the product was verified by infrared and NMR spectroscopy.
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
50 mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamate
Reactant of Route 2
Reactant of Route 2
ethyl 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamate
Reactant of Route 3
ethyl 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamate
Reactant of Route 4
ethyl 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamate
Reactant of Route 5
ethyl 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamate
Reactant of Route 6
ethyl 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.